3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane
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Overview
Description
3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane is a heterocyclic compound containing a six-membered ring with oxygen and nitrogen atoms. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane typically involves the reaction of 2-bromo-2,2-dinitroethanol with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the oxazinane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include substituted oxazinanes, reduced amine derivatives, and various oxidized compounds .
Scientific Research Applications
3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromine and nitro groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects by modifying cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,2-dinitroethyl acetate: Similar in structure but differs in the functional group attached to the dinitroethyl moiety.
2-Fluoro-2,2-dinitroethyl derivatives: Fluorinated analogs with different reactivity and properties.
2-Chloro-2,2-dinitroethyl derivatives: Chlorinated analogs with distinct chemical behavior.
Uniqueness
3-(2-Bromo-2,2-dinitroethyl)-1,3-oxazinane is unique due to its specific combination of a bromine atom and a dinitroethyl group within an oxazinane ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10BrN3O5 |
---|---|
Molecular Weight |
284.06 g/mol |
IUPAC Name |
3-(2-bromo-2,2-dinitroethyl)-1,3-oxazinane |
InChI |
InChI=1S/C6H10BrN3O5/c7-6(9(11)12,10(13)14)4-8-2-1-3-15-5-8/h1-5H2 |
InChI Key |
JENJFSBDDSYDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CC([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
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